molecular formula C29H44O B14273707 1-Octyl-4-[(4-octylphenoxy)methyl]benzene CAS No. 133928-25-3

1-Octyl-4-[(4-octylphenoxy)methyl]benzene

Cat. No.: B14273707
CAS No.: 133928-25-3
M. Wt: 408.7 g/mol
InChI Key: GZZKBLMJTJOMOU-UHFFFAOYSA-N
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Description

1-Octyl-4-[(4-octylphenoxy)methyl]benzene is an organic compound with the molecular formula C30H46O It is a derivative of benzene, characterized by the presence of octyl groups and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Octyl-4-[(4-octylphenoxy)methyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Octyl-4-[(4-octylphenoxy)methyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The octyl groups enhance its lipophilicity, allowing it to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Octyl-4-methylbenzene: Similar structure but lacks the phenoxy methyl group.

    4-Octylphenol: Contains the phenol group but lacks the additional octyl group on the benzene ring.

    1-Octyl-4-[(4-octylphenyl)methoxy]benzene: Similar structure but with different substituents.

Uniqueness

1-Octyl-4-[(4-octylphenoxy)methyl]benzene is unique due to the presence of both octyl groups and the phenoxy methyl group, which confer distinct physical and chemical properties. These structural features enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications .

Properties

CAS No.

133928-25-3

Molecular Formula

C29H44O

Molecular Weight

408.7 g/mol

IUPAC Name

1-octyl-4-[(4-octylphenoxy)methyl]benzene

InChI

InChI=1S/C29H44O/c1-3-5-7-9-11-13-15-26-17-19-28(20-18-26)25-30-29-23-21-27(22-24-29)16-14-12-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3

InChI Key

GZZKBLMJTJOMOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCCCCC

Origin of Product

United States

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